molecular formula C7H18Cl2N2 B13591928 rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride

rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride

Cat. No.: B13591928
M. Wt: 201.13 g/mol
InChI Key: XXBAVKDICMCHBY-UHFFFAOYSA-N
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Description

rac-(1s,3r)-N1,N1,3-Trimethylcyclobutane-1,3-diaminedihydrochloride is a chiral diamine derivative featuring a cyclobutane backbone substituted with three methyl groups at the N1 and C3 positions, in addition to a dihydrochloride salt form. The compound’s molecular formula is C9H13Cl2N3 with a molecular weight of 229.17 g/mol . Its cyclobutane ring introduces significant ring strain compared to larger cycloalkanes, which may influence reactivity, stability, and conformational flexibility. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or synthetic applications where bioavailability is critical.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

3-N,3-N,1-trimethylcyclobutane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(8)4-6(5-7)9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H

InChI Key

XXBAVKDICMCHBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N(C)C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with methylating agents and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and recrystallization, are employed to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine-substituted cyclobutanes.

Scientific Research Applications

rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous diamines:

Compound Name Backbone Substituents Molecular Formula Molecular Weight (g/mol) Salt Form
rac-(1s,3r)-N1,N1,3-Trimethylcyclobutane-1,3-diaminedihydrochloride Cyclobutane N1,N1,3-trimethyl C9H13Cl2N3 229.17 Dihydrochloride
rac-(1R,2R)-N1,N1,1-Trimethylcyclopentane-1,2-diamine Cyclopentane N1,N1,1-trimethyl C9H13Cl2N3 234.13 Not specified
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine, cis Cyclopentane N1,N1-dimethyl C8H18N2 142.24 (free base) Not applicable
N1,N3,N3-Trimethylpropane-1,3-diamine dihydrochloride Propane N1,N3,N3-trimethyl + dibenzoazepin C23H32ClN3·2HCl 458.89 Dihydrochloride
Key Observations:
  • Substituent Patterns : The presence of three methyl groups in the target compound contrasts with the two methyl groups in the cyclopentane analog (), likely increasing lipophilicity and steric hindrance.
  • Salt Form : The dihydrochloride salt enhances water solubility compared to free-base forms, a critical factor for pharmaceutical formulations .

Functional and Application-Based Differences

Pharmacological Potential
  • The target compound’s cyclobutane structure may offer unique binding properties in drug design, distinct from cyclopentane-based diamines (e.g., ) or larger dibenzoazepin derivatives (). For example, the dibenzoazepin-related compound in is linked to clomipramine, a tricyclic antidepressant, suggesting psychopharmacological applications. In contrast, the smaller cyclobutane backbone may favor applications in neurology or enzymology where compact structures are advantageous.

Commercial and Research Availability

  • The target compound is cataloged by Enamine Ltd () but lacks explicit pricing or availability data.
  • The propane-based dihydrochloride in is pharmacopeial-grade, indicating regulatory approval for specific therapeutic uses, unlike the cyclobutane derivative, which remains understudied.

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